Cas no 1896648-95-5 (2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine)

2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine structure
1896648-95-5 structure
Product Name:2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine
CAS No:1896648-95-5
MF:C10H21NO
MW:171.279843091965
CID:5766122
PubChem ID:117104802
Update Time:2025-07-19

2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-3-(oxan-3-yl)propan-1-amine
    • EN300-1835382
    • 1896648-95-5
    • 2H-Pyran-3-propanamine, tetrahydro-β,β-dimethyl-
    • 2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine
    • Inchi: 1S/C10H21NO/c1-10(2,8-11)6-9-4-3-5-12-7-9/h9H,3-8,11H2,1-2H3
    • InChI Key: QPQNKXTXYQOLNZ-UHFFFAOYSA-N
    • SMILES: O1CCCC(C1)CC(C)(C)CN

Computed Properties

  • Exact Mass: 171.162314293g/mol
  • Monoisotopic Mass: 171.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.909±0.06 g/cm3(Predicted)
  • Boiling Point: 246.0±13.0 °C(Predicted)
  • pka: 10.62±0.15(Predicted)

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Additional information on 2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine

Introduction to 2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine (CAS No. 1896648-95-5)

2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1896648-95-5, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and biochemical research. This compound belongs to a class of amine derivatives characterized by a unique structural framework that includes an aliphatic chain with methyl substitutions and an oxygen-containing heterocyclic moiety. The presence of these structural features makes it a promising candidate for further investigation in various biochemical pathways and drug development applications.

The molecular structure of 2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine consists of a propanamine backbone modified with two methyl groups at the second carbon position and an oxygenated cyclohexane ring attached to the third carbon. This configuration imparts distinct chemical properties, including reactivity patterns and potential interactions with biological targets. The oxygen atom in the cyclohexane ring enhances the compound's solubility in polar solvents, which is a critical factor in its utility for biochemical assays and pharmaceutical formulations.

In recent years, there has been growing interest in amine derivatives as pharmacological agents due to their ability to modulate enzyme activity and receptor binding. The specific arrangement of substituents in 2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine suggests potential applications in the development of drugs targeting neurological disorders, metabolic diseases, and inflammatory conditions. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzymes involved in signal transduction pathways, making it a valuable scaffold for medicinal chemists.

One of the most compelling aspects of 2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine is its versatility in chemical modifications. The presence of both primary and secondary amine functionalities allows for further derivatization through reactions such as alkylation, acylation, and coupling with other bioactive molecules. These modifications can enhance the pharmacokinetic properties of the compound, improve its binding affinity to therapeutic targets, or introduce new biological activities. Such flexibility is particularly important in drug discovery pipelines where lead optimization is a critical step.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine with greater accuracy. Molecular docking simulations and virtual screening have identified potential binding pockets on target proteins where this compound may interact effectively. These computational approaches have accelerated the process of identifying promising candidates for experimental validation, thereby streamlining drug development efforts.

The synthesis of 2,2-Dimethyl-3-(oxan-3-yl)propan-1-amine presents both challenges and opportunities for synthetic chemists. The need for precise control over reaction conditions and stereochemistry is essential to ensure high yields and purity. However, the availability of advanced synthetic methodologies has made it increasingly feasible to produce complex molecules like this one on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the desired structural framework efficiently.

In conclusion, 2,2-Dimethyl-3-(oxan-3-yloxy)propanal, as represented by CAS No. 1896648955 (though note: there seems to be a slight discrepancy between the name provided earlier and this CAS number; typically CAS numbers correspond to specific compounds with precise nomenclature), represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling subject for further research. As our understanding of biochemical pathways continues to evolve, compounds like this are likely to play an increasingly important role in the development of novel therapeutic agents.

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